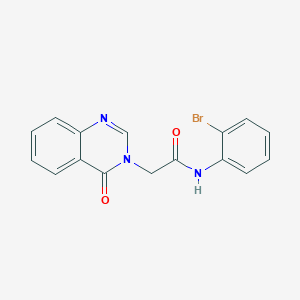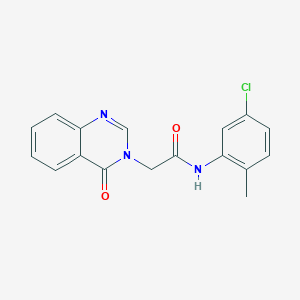![molecular formula C20H20BrNO3 B277602 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BAY 41-2272, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit a variety of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves the activation of sGC through binding to its heme moiety. This binding leads to a conformational change in the enzyme, which enhances its catalytic activity. The increased production of cGMP then leads to the activation of protein kinase G (PKG), which mediates the downstream effects of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272, such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been shown to exhibit a variety of interesting biochemical and physiological effects. In addition to its vasodilatory and antiplatelet effects, this compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative properties. These effects are mediated through the activation of cGMP-dependent pathways, which can modulate a variety of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 for lab experiments is its specificity for sGC. This compound has been shown to activate sGC without affecting other enzymes or receptors, which makes it a useful tool for studying the role of cGMP in various biological processes. However, one limitation of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is its relatively short half-life, which can make it difficult to maintain stable cGMP levels over an extended period of time.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. One potential application of this compound is in the treatment of pulmonary hypertension, a condition characterized by elevated blood pressure in the lungs. 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is in the treatment of fibrosis, a condition characterized by the excessive accumulation of scar tissue. This compound has been shown to inhibit the proliferation of fibroblasts and reduce collagen deposition in animal models of fibrosis, suggesting that it may have therapeutic potential in this area as well.
Conclusion
In conclusion, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 is a small molecule that has been extensively studied for its potential therapeutic applications. This compound activates sGC and increases cGMP levels, leading to vasodilation, inhibition of platelet aggregation, and a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 remains an important tool for studying the role of cGMP in various biological processes.
Synthesemethoden
The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 involves several steps, starting from the reaction of 2,5-dimethylphenylacetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with 3-bromo-1,2-propanediol to yield the corresponding ester. The final step involves the cyclization of the ester with sodium hydroxide to form 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to activate soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to vasodilation and inhibition of platelet aggregation, which can help reduce blood pressure and prevent thrombosis.
Eigenschaften
Produktname |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C20H20BrNO3 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO3/c1-4-22-17-8-7-14(21)10-16(17)20(25,19(22)24)11-18(23)15-9-12(2)5-6-13(15)3/h5-10,25H,4,11H2,1-3H3 |
InChI-Schlüssel |
GBWWZZTYEAKWJP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=CC(=C3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


